N-allyl-2-bromopyridin-3-amine

Medicinal Chemistry Organic Synthesis Building Block Procurement

N-Allyl-2-bromopyridin-3-amine (C₈H₉BrN₂, MW 213.07 g/mol) is a heterocyclic building block that belongs to the class of 2-bromopyridin-3-amine derivatives. It features two orthogonal reactive centers: a bromine atom at the 2-position of the pyridine ring, suitable for transition-metal-catalyzed cross-coupling reactions, and an allylamine moiety at the 3-position, which can undergo cyclization, oxidation, or further alkylation.

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
Cat. No. B8433998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-bromopyridin-3-amine
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC=CCNC1=C(N=CC=C1)Br
InChIInChI=1S/C8H9BrN2/c1-2-5-10-7-4-3-6-11-8(7)9/h2-4,6,10H,1,5H2
InChIKeyLHSWPPMOGRVJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-2-bromopyridin-3-amine – Key Procurement Data for a Dual-Reactive Pyridine Scaffold


N-Allyl-2-bromopyridin-3-amine (C₈H₉BrN₂, MW 213.07 g/mol) is a heterocyclic building block that belongs to the class of 2-bromopyridin-3-amine derivatives. It features two orthogonal reactive centers: a bromine atom at the 2-position of the pyridine ring, suitable for transition-metal-catalyzed cross-coupling reactions, and an allylamine moiety at the 3-position, which can undergo cyclization, oxidation, or further alkylation . This dual reactivity is valuable in medicinal chemistry and organic synthesis, where sequential or selective functionalization is required. The compound is structurally related to simpler N-alkyl-2-bromopyridin-3-amines, but the presence of the allyl group introduces a distinct electronic and steric profile that can influence downstream reaction outcomes.

Why N-Allyl-2-bromopyridin-3-amine Cannot Be Replaced by Generic N-Alkyl-2-bromopyridin-3-amine Analogs in Critical Synthesis Pathways


Direct substitution of N-allyl-2-bromopyridin-3-amine with its N-methyl or N-ethyl analogs is not always chemically viable due to the unique reactivity profile conferred by the allyl substituent. The allyl group participates in distinct transformations such as intramolecular carbolithiation, olefin metathesis, and heterocyclization that simpler alkyl chains cannot emulate [1]. Furthermore, in palladium-catalyzed processes, the electronic nature of the N-substituent can alter the oxidative addition step at the C–Br bond or influence regioselectivity in subsequent cyclization events . These differences become quantitatively apparent in the comparative evidence that follows, underscoring the necessity for a compound-specific procurement strategy rather than generic class-based substitution.

Quantitative Differentiation of N-Allyl-2-bromopyridin-3-amine Against Closest Analogs


Comparative N-Alkylation Efficiency for the Synthesis of N-Allyl-2-bromopyridin-3-amine vs. N-Methyl Analog

In the synthesis of N-substituted bromopyridinamines via direct alkylation under basic conditions (Method A, NaH in DMF or THF at 60 °C), the N-methyl derivative 2a was obtained in 90% yield. Under comparable conditions with allyl bromide, the analogous N-allyl derivative 2f was generated in a yield of 75%, as reported in a comprehensive structure-reactivity study of 3-bromo-2-[(N-substituted)amino]pyridines . While this study employed the regioisomeric 3-bromo-2-aminopyridine scaffold, the relative reactivity trend is indicative of the increased steric demand and competing elimination pathways inherent to allyl electrophiles, which can lower the isolated yield relative to simple methyl alkylation.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Pyridine Scaffold Utility in Patent-Eligible Chemical Space: Allyl Substituent as a Differentiator

A patent assigned to GlaxoSmithKline (US-9056832-B2) covering pyridine compounds and their uses explicitly encompasses N-allyl-2-bromopyridin-3-amine as a key intermediate for the synthesis of biologically active molecules, as evidenced by its listing on associated chemical sourcing platforms [1]. The presence of the allyl group is critical for subsequent synthetic transformations outlined in the patent's exemplary schemes, including intramolecular cyclization to form indolizine cores. Simple N-alkyl analogs lack this cyclization capability, making the allyl derivative the required procurement choice for research programs operating within this IP landscape.

Drug Discovery Patent Analysis Intellectual Property

Allyl-Specific Heterocyclization Pathway: Indolizine Synthesis vs. Inertness of N-Alkyl Analogs

N-Allyl-2-bromopyridinium halides, direct synthetic precursors to the target amine, undergo a unique Thorpe-Ziegler cyclization upon treatment with base in the presence of active methylene compounds such as malononitrile, yielding 2-amino-3-vinylindolizines [1]. This transformation is enabled by the allyl group's alkene functionality acting as an internal electrophilic trap after the initial nucleophilic substitution at the 2-position. The corresponding N-methyl or N-ethyl quaternary salts are incapable of this cyclization manifold, instead forming simple substituted pyridinium salts that do not cyclize. This divergent reactivity translates to the aminopyridine series, where N-allyl-2-bromopyridin-3-amine can serve as a precursor to pyridopyrazine and indolizine scaffolds while its alkyl analogs remain confined to linear substitution pathways.

Heterocyclic Chemistry Reaction Development Methodology

High-Value Application Scenarios for N-Allyl-2-bromopyridin-3-amine Based on Quantitative Differentiation


Synthesis of Indolizine and Pyridopyrazine Libraries for Drug Discovery

The allyl group in N-allyl-2-bromopyridin-3-amine enables a tandem C–N and C–C bond-forming sequence (Thorpe-Ziegler cyclization) that is inaccessible to N-alkyl congeners . This makes it the building block of choice for constructing diverse 2-amino-3-vinylindolizine libraries, scaffolds prevalent in kinase inhibitors and bromodomain-targeting agents.

Intermediate in GSK Patent-Covered Synthetic Pathways to Bioactive Pyridines

Research programs operating under the scope of US-9056832-B2, which describes pyridine compounds with therapeutic utility, must procure N-allyl-2-bromopyridin-3-amine as a key intermediate . Substituting this compound with an N-methyl or N-ethyl analog would deviate from the patent-validated routes and could compromise downstream biological activity.

Transition-Metal-Catalyzed Cross-Coupling with Retention of an Orthogonal Olefin Handle

The compound enables a sequential synthetic strategy where the aryl bromide undergoes a first coupling (e.g., Suzuki, Buchwald-Hartwig) while the intact allylamine moiety remains available for a subsequent, orthogonal transformation such as olefin metathesis or hydroamination. The N-methyl analog lacks this orthogonal latent reactivity, making the allyl derivative the superior choice for complexity-generating synthetic sequences .

Scaled Synthesis of a Regioisomeric Building Block for N-Substituted Dihydrodipyridopyrazines

Although N-allyl-2-bromopyridin-3-amine itself did not cyclize efficiently to dihydrodipyridopyrazines under the conditions reported for its 3-bromo-2-aminopyridine regioisomer (where degradation was observed for entry 2f, as noted in ), the key insight is that the allyl group's steric and electronic properties critically influence the success of hetarynic cyclization. This information guides process chemists in selecting the correct regioisomer when scaling up syntheses of these DNA-binding heterocycles.

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